4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide
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Overview
Description
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a dioxidotetrahydrothiophenyl group, and a fluorobenzyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an amine under dehydrating conditions.
Introduction of the Dioxidotetrahydrothiophenyl Group:
Attachment of the Fluorobenzyl Group: The final step includes the attachment of the fluorobenzyl group via a coupling reaction, such as a reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-chlorobenzyl)benzamide
- 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbenzyl)benzamide
Uniqueness
The uniqueness of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds. The presence of the fluorobenzyl group, for example, may enhance its lipophilicity or binding affinity to certain molecular targets.
Properties
Molecular Formula |
C18H17ClFNO3S |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C18H17ClFNO3S/c19-15-6-4-14(5-7-15)18(22)21(17-8-9-25(23,24)12-17)11-13-2-1-3-16(20)10-13/h1-7,10,17H,8-9,11-12H2 |
InChI Key |
VOSLTMWXDODGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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